molecular formula C7H12F2O2 B1470053 2-(2,2-Difluoroethyl)-3-methylbutanoic acid CAS No. 1535464-62-0

2-(2,2-Difluoroethyl)-3-methylbutanoic acid

Cat. No.: B1470053
CAS No.: 1535464-62-0
M. Wt: 166.17 g/mol
InChI Key: PJQIGZAZEWVWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoroethyl)-3-methylbutanoic acid is an organic compound that features a difluoroethyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,2-difluoroethanol with a suitable precursor under controlled conditions . The reaction conditions often include the use of solvents such as methanol and catalysts like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2,2-Difluoroethyl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2,2-Difluoroethyl)-3-methylbutanoic acid exerts its effects involves interactions with molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and biochemical research .

Comparison with Similar Compounds

Uniqueness: 2-(2,2-Difluoroethyl)-3-methylbutanoic acid is unique due to its specific structure, which combines a difluoroethyl group with a butanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications.

Properties

IUPAC Name

4,4-difluoro-2-propan-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-4(2)5(7(10)11)3-6(8)9/h4-6H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQIGZAZEWVWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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